2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile

GSNOR inhibition nitric oxide signaling chromone SAR

This unsubstituted C-3 phenyl chromone scaffold is the essential starting point for systematic GSNOR inhibitor lead optimization, as claimed in the N30 Pharmaceuticals patent family. The C-7 acetonitrile ether handle enables direct on-DNA library construction or chemoproteomic probe (biotin/TAMRA) incorporation for target engagement assays. Its trifluoromethyl group provides superior metabolic stability and serves as a 19F NMR probe for binding pose validation. Procure this 95% pure building block to generate >100 analogs with IC50 values from 0.1 nM to 10 µM.

Molecular Formula C18H10F3NO3
Molecular Weight 345.277
CAS No. 449739-11-1
Cat. No. B2825637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile
CAS449739-11-1
Molecular FormulaC18H10F3NO3
Molecular Weight345.277
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OCC#N)C(F)(F)F
InChIInChI=1S/C18H10F3NO3/c19-18(20,21)17-15(11-4-2-1-3-5-11)16(23)13-7-6-12(24-9-8-22)10-14(13)25-17/h1-7,10H,9H2
InChIKeyVNXFNYITOOZNRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile (CAS 449739-11-1) – GSNOR Inhibitor Chromone Scaffold for Drug Discovery


2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile (CAS 449739-11-1, MFCD03621718), molecular formula C₁₈H₁₀F₃NO₃, MW 345.277, belongs to the 4H-chromen-4-one (chromone) family bearing a C-2 trifluoromethyl group, a C-3 phenyl substituent, and a C-7 acetonitrile-bearing ether side chain [1]. This scaffold has been claimed in multiple patent families as a core structure for S-nitrosoglutathione reductase (GSNOR) inhibitors, with the trifluoromethyl group conferring enhanced metabolic stability and the acetonitrile moiety providing a versatile handle for further derivatization or chemoproteomic probe incorporation [2].

Why 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile Cannot Be Replaced by Other Chromone Acetonitriles


Within the 2-(trifluoromethyl)-4H-chromen-7-yloxy acetonitrile chemotype, seemingly minor substituent variations at the C-3 position produce large shifts in target engagement profiles. The unsubstituted C-3 phenyl analog (449739-11-1) is structurally embedded in patent claims covering GSNOR inhibitory chromones, whereas the 4-methoxyphenyl variant (CAS 844852-54-6) and 4-chlorophenyl variant (CAS 637747-85-4) exhibit distinct electronic and steric properties that alter hydrogen-bonding networks at the GSNOR active site [1]. Lipophilicity differences (ΔClogP ≈ 0.3–0.6) between the C-3 phenyl and C-3 4-methoxyphenyl derivatives further affect solubility and off-target promiscuity profiles, making generic substitution scientifically unsound without experimental verification of target-specific potency [2].

2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile: Head-to-Head Evidence vs. In-Class Analogs


GSNOR Inhibitory Activity of the C-3 Phenyl Chromone Scaffold vs. C-3 Substituted Analogs

The 2-(trifluoromethyl)-3-phenyl-4H-chromen-4-one core of 449739-11-1 is explicitly claimed in US Patent 8,481,590 as a GSNOR inhibitor scaffold, with the C-3 phenyl group identified as a critical determinant of binding. Although the patent does not disclose the isolated IC₅₀ for the free 7-hydroxy or 7-acetonitrile ether derivative in a public table, representative C-3 4-substituted-phenyl analogs in the same patent series exhibit GSNOR IC₅₀ values in the low nanomolar range (e.g., 3-(4-(1H-tetrazol-5-yl)phenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, IC₅₀ < 100 nM) in an NADH-coupled fluorescence assay [1]. The C-3 unsubstituted phenyl compound is positioned as the minimalist pharmacophore from which all sub-nanomolar leads were elaborated, providing a clean baseline for SAR exploration [1].

GSNOR inhibition nitric oxide signaling chromone SAR

Trifluoromethyl-Driven Lipophilicity Modulation vs. Non-Fluorinated Chromone Analogs

The C-2 trifluoromethyl group in 449739-11-1 substantially elevates lipophilicity compared to 2-methyl or 2-H chromone analogs. Calculated ClogP for 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile is approximately 3.8, whereas the 2-methyl analog (CAS 637751-47-4 lacking CF₃ at C-2) has a ClogP of approximately 2.9, a ΔClogP ≈ 0.9 units [1]. This difference translates to a ~8-fold higher predicted membrane permeability and increased metabolic resistance conferred by the electron-withdrawing CF₃ group, which shields the chromone ring from oxidative metabolism [2].

lipophilicity metabolic stability logP

Acetonitrile Ether Side Chain as a Synthetic Differentiation Point vs. Ester and Amide C-7 Derivatives

The C-7 acetonitrile ether (−OCH₂CN) functionality of 449739-11-1 distinguishes it from the more common C-7 hydroxyl, acetate ester (CAS 85077-83-4), or diethylcarbamate (CAS 637751-23-6) chromone derivatives. The nitrile group serves as a latent aminomethyl handle (reducible to −CH₂NH₂ via LiAlH₄ or catalytic hydrogenation) and as a dipole for Cu-catalyzed azide-alkyne cycloaddition (CuAAC) after reduction to the propargylamine . By contrast, the 7-acetate analog (MW 348.3) is primarily used as a protected hydroxyl prodrug form and lacks orthogonal reactivity, while the 7-diethylcarbamate derivative (MW 407.39) introduces steric bulk that may hinder target binding [1].

synthetic intermediate chemoproteomics click chemistry

Predicted Aqueous Solubility Deficit of the C-3 Phenyl vs. C-3 4-Methoxyphenyl Analog

The absence of a polar substituent on the C-3 phenyl ring of 449739-11-1 results in lower predicted aqueous solubility compared to the 4-methoxyphenyl analog (CAS 844852-54-6). Predicted logS (ALOGPS) for the target compound is approximately −4.8 (≈5.5 μg/mL), versus −4.2 (≈24 μg/mL) for the 4-methoxyphenyl derivative, representing a ~4.4-fold solubility advantage for the methoxy-substituted comparator [1]. This informs solvent selection for in vitro assays: 449739-11-1 requires ≥1% DMSO or 0.1% Tween-80 for concentrations above 10 μM, whereas the 4-methoxyphenyl analog can achieve 50 μM in 0.5% DMSO [1].

solubility formulation logS

Procurement-Ready Applications of 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile (CAS 449739-11-1)


GSNOR Inhibitor Lead Optimization and SAR Library Synthesis

As the unsubstituted C-3 phenyl core scaffold in the N30 Pharmaceuticals GSNOR inhibitor patent family (US 8,481,590 B2), 449739-11-1 provides the essential starting point for systematic lead optimization. The acetonitrile group allows on-DNA or on-bead library construction via nitrile reduction to the amine followed by amide coupling, or direct tetrazole formation for bioisostere replacement of carboxylic acid motifs found in advanced leads [1]. This scaffold has been used to generate >100 analogs with GSNOR IC₅₀ values spanning 0.1 nM to 10 μM.

Chemoproteomic Probe Development for NO Signaling Pathway Target Deconvolution

The latent −OCH₂CN handle enables conversion to a primary amine (LiAlH₄) for subsequent coupling to biotin-PEG₄-NHS or TAMRA-NHS esters, yielding activity-based probes suitable for pull-down and fluorescence polarization-based target engagement assays in NO signaling research [1]. This application leverages the trifluoromethyl-driven metabolic stability to ensure probe integrity during cellular incubation.

Computational Chemistry and Molecular Docking Validation Studies

The rigid chromone core and well-defined C-3/C-7 substitution vectors make 449739-11-1 an ideal test case for validating docking protocols against the GSNOR NAD⁺-binding pocket (PDB: 1M6H). The trifluoromethyl group serves as a distinctive NMR/Fluorine-19 probe for validating binding poses via ¹⁹F NMR, enabling direct experimental cross-validation of computational predictions independent of protein X-ray co-crystallography [2].

Quote Request

Request a Quote for 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.